Product packaging for Kayaphor S(Cat. No.:)

Kayaphor S

Cat. No.: B12374240
M. Wt: 1165.0 g/mol
InChI Key: CPZFDTYTCMAAQX-MBCFVHIPSA-J
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Description

Specific Focus: Kayaphor S as Fluorescent Brightener 71 (FB-71)

This compound is identified in the context of fluorescent brighteners. While the name "this compound" has also been associated with Fluorescent Brightener 87 (CAS 12768-91-1) in some instances, this article focuses specifically on the compound identified as Fluorescent Brightener 71 (FB-71), which is consistently linked to the CAS Registry Number 16090-02-1 and PubChem CID 6433657. FB-71 is a well-characterized fluorescent brightener widely used in various industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H40N12Na4O16S4 B12374240 Kayaphor S

Properties

Molecular Formula

C40H40N12Na4O16S4

Molecular Weight

1165.0 g/mol

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

CPZFDTYTCMAAQX-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Chemical Properties and Structure of Fluorescent Brightener 71 Fb 71

Fluorescent Brightener 71 (FB-71), with the chemical formula C₄₀H₃₈N₁₂Na₂O₈S₂, has a molecular weight of approximately 924.91 g/mol . It is typically described as a white or light yellow powder.

The core structure of FB-71 is based on a stilbene (B7821643) backbone, specifically trans-4,4′-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2′-disulfonic acid disodium (B8443419) salt. Key structural features contributing to its properties include:

A central stilbene group, providing a rigid, conjugated π-system essential for absorbing UV light and emitting blue light.

Triazine rings substituted with morpholino and anilino groups, which enhance solubility and can influence binding characteristics.

Sulfonate groups (-SO₃Na), which confer water solubility to the molecule.

FB-71 is a water-soluble compound. Its melting point is reported to be above 240.00 °C or ≥272℃.

PropertyValueSource(s)
Chemical NameFluorescent Brightener 71
CAS Number16090-02-1
PubChem CID6433657
Molecular FormulaC₄₀H₃₈N₁₂Na₂O₈S₂
Molecular Weight~924.91 g/mol
AppearanceWhite or light yellow powder
Solubility in WaterSoluble / Can be mixed in any ratio
Melting Point> 240.00 °C / ≥272℃

Applications and Research Findings

Aromatic Ring Systems and Conjugated Double Bonds

A central element of the FB 71 structure is the stilbene (B7821643) backbone, which consists of a trans-1,2-diphenylethylene moiety . This backbone provides structural rigidity and is fundamental to the compound's fluorescent properties . The molecule incorporates multiple aromatic ring systems, including the phenyl rings from the stilbene core and additional phenyl groups associated with the anilino substituents tiankunchemical.comguidechem.comhongxinchemical.comlgcstandards.comfscichem.com. Crucially, these aromatic rings are interconnected by a system of conjugated double bonds. This extended conjugation involves the alkene bond in the stilbene core and double bonds within the attached triazine rings tiankunchemical.comhongxinchemical.comraytopchemical.comscbt.com. This comprehensive conjugated system is directly responsible for the molecule's ability to absorb high-energy UV light (typically in the 300–400 nm range) and subsequently emit lower-energy blue light (around 400–450 nm) tiankunchemical.comindustrialchemicals.gov.auindustrialchemicals.gov.auhongxinchemical.comraytopchemical.comscbt.com. The trans (E) isomeric configuration of the central stilbene double bond is essential for fluorescence, as the cis (Z) isomer is not fluorescent industrialchemicals.gov.auindustrialchemicals.gov.au.

Solubilizing Moieties and Their Influence on Dispersibility

To be effective in various applications, particularly in aqueous systems like detergents and papermaking, Fluorescent Brightener 71 incorporates solubilizing groups. The primary solubilizing moieties are the sulfonate groups (-SO₃Na) tiankunchemical.com. The compound is typically utilized as a disodium (B8443419) salt, contributing to its water solubility chemicalbook.comraytopchemical.comlgcstandards.comchemspider.com. At environmental pH levels, these sulfonate groups are deprotonated, rendering the molecule anionic industrialchemicals.gov.auindustrialchemicals.gov.au. These sulfonate groups function as salt-forming solubilizing agents, enhancing the compound's dispersibility and usability in aqueous formulations.

One-Pot Synthesis Approaches and Multistep Reaction Analyses

The prevalent industrial method for synthesizing Fluorescent Brightener 71 is a multi-step process rather than a one-pot synthesis. fishersci.at This approach allows for better control over the sequential substitution reactions on the cyanuric chloride core, minimizing unwanted side products and maximizing the yield of the desired product.

A representative industrial protocol involves distinct stages:

Initial Reactant Preparation: This includes dissolving and activating 4,4'-diaminostilbene-2,2'-disulfonic acid, often by adjusting the pH to 6-7 using sodium carbonate to ensure the sulfonate groups are ionized, enhancing solubility. fishersci.at

Stepwise Condensation: Cyanuric chloride reacts sequentially with the amino components. The order of addition and reaction conditions are critical. Typically, the reaction with 4,4'-diaminostilbene-2,2'-disulfonic acid is carried out first, followed by the introduction of aniline (B41778) and then morpholine (B109124). fishersci.at Each condensation step involves the displacement of a chlorine atom from the triazine ring by an amine group, with the release of hydrogen chloride, which is neutralized by a base to maintain the desired pH.

Exploration of Reaction Conditions and Catalyst Systems

The synthesis of Fluorescent Brightener 71 is highly dependent on carefully controlled reaction conditions, particularly temperature and pH. fishersci.at

Key reaction conditions include:

Temperature Modulation: Low temperatures (e.g., 0–5°C) are often employed during initial condensation steps to minimize undesired side reactions. fishersci.at Higher temperatures (e.g., 80-100°C or even 120-130°C for crystallization) are used in later stages to ensure complete reaction and optimize product properties. fishersci.at

pH Control: Maintaining a specific pH range (typically pH 6–7.5) throughout the condensation steps is crucial. fishersci.at This prevents the protonation of sulfonate groups, which would reduce solubility, and also mitigates the hydrolysis of the triazine ring, which would decrease the product yield. fishersci.at

Specific catalysts used directly in the condensation reactions for the synthesis of Fluorescent Brightener 71 are not prominently detailed in the provided search results. The synthesis primarily relies on the inherent reactivity of the chlorinated triazine and the nucleophilic amines under controlled temperature and pH. However, general methods for synthesizing stilbene derivatives, which form the core of FB 71, sometimes involve catalysts like palladium in Heck reactions, though this is not the primary synthesis route for FB 71. wikidata.orgnih.gov

Structural Modifications and Design of Novel Derivatives

The structure of Fluorescent Brightener 71, with its stilbene core and substituted triazine rings, offers possibilities for structural modifications to tune its properties. The conjugated π-system of the stilbene backbone is fundamental for UV absorption and blue light emission. The sulfonate groups enhance water solubility, while the morpholine and aniline substituents on the triazine rings influence solubility, binding affinity, and can stabilize excited states, potentially improving quantum yield.

Potential structural modifications and derivative design can focus on:

Modification of Sulfonate Groups: Replacing the sulfonate groups with more lipophilic functionalities, such as esterified derivatives, has been explored to enhance properties like cell permeability for potential applications in bioimaging.

Alteration of Triazine Substituents: The stepwise condensation with cyanuric chloride allows for the introduction of various primary and secondary amines, alcohols, or phenols in place of or in addition to aniline and morpholine. unishivaji.ac.in This provides a route to synthesize analogs with altered electronic and steric properties, potentially impacting fluorescence characteristics, solubility, and interactions with different substrates.

Modification of the Stilbene Core: While the stilbene core is essential for fluorescence, modifications to this part of the molecule could also be explored, although maintaining the necessary conjugation for fluorescence is critical.

Understanding the relationship between the chemical structure of Fluorescent Brightener 71 and its derivatives and their activity (specifically, their fluorescent properties and affinity for substrates) is key to designing improved brighteners. The presence of a well-conjugated system is paramount for fluorescence. unishivaji.ac.inmdpi.comresearchgate.net

Research findings indicate that:

Electron-donating substituents on the triazine rings, such as morpholine and aniline, can stabilize excited states and potentially improve the quantum yield of fluorescence.

The position and nature of substituents on the stilbene or triazine moieties can influence the absorption and emission wavelengths, affecting the hue of the emitted light. unishivaji.ac.in

The presence of sulfonate groups in FB 71 confers water solubility, which is important for its application in aqueous systems like detergents and papermaking. wikipedia.orgguidechem.com Modifying these groups can alter solubility and interaction with different materials.

For related stilbene derivatives, the introduction of specific substituents has been shown to affect properties like substantivity (affinity for a substrate). unishivaji.ac.in

General principles of structure-activity relationships in fluorescent compounds suggest that increasing conjugation generally leads to increased fluorescence intensity. mdpi.comresearchgate.net The nature of electron-donating and electron-withdrawing groups also significantly impacts fluorescence intensity and quantum yield. mdpi.comresearchgate.net

Synthetic strategies for developing analogs of Fluorescent Brightener 71 primarily build upon the established multi-step condensation route. fishersci.at By substituting aniline and morpholine with other primary or secondary amines or other nucleophiles during the reaction with the cyanuric chloride-DSD acid intermediate, a wide range of derivatives with varied properties can be synthesized. unishivaji.ac.in

Molecular Mechanism of Action and Photophysical Processes

Electronic Transitions and Energy Relaxation Pathways

The absorption of UV light by Kayaphor S involves the excitation of electrons, primarily the pi (π) electrons within the conjugated system, from the ground electronic singlet state (S0) to higher electronic singlet states (S1, S2, etc.) reviberoammicol.comevitachem.com. Following excitation, the molecule undergoes rapid non-radiative processes, such as vibrational relaxation and internal conversion, transitioning to the lowest vibrational level of the first excited singlet state (S1) evitachem.com. From this S1 state, the molecule can return to the ground state (S0) through various pathways, including fluorescence emission (a radiative process) or further non-radiative decay (such as internal conversion or intersystem crossing to triplet states) reviberoammicol.comevitachem.com. The efficiency of fluorescence, and thus the effectiveness of the optical brightener, is dependent on the rates of these competing relaxation pathways. Molecular structure and the local environment can influence the balance between radiative and non-radiative processes evitachem.com.

Interactions with Substrates at the Molecular Level

The performance of this compound is significantly influenced by its interaction with the substrate material. These interactions facilitate the close proximity required for efficient energy transfer and can also affect the photophysical properties of the brightener molecule itself publish.csiro.au. Optical brighteners interact with fibers through mechanisms similar to those of direct dyes epa.gov.

Hydrogen bonding plays a crucial role in the interaction between optical brighteners and cellulosic substrates epa.govpublish.csiro.aukpi.ua. Cellulose (B213188), a polysaccharide, contains numerous hydroxyl groups that can act as hydrogen bond donors and acceptors scispace.com. The molecular structure of this compound, with its various functional groups including nitrogen and oxygen atoms, allows for the formation of hydrogen bonds with the hydroxyl groups of cellulose chains epa.gov. These hydrogen bonds contribute to the adsorption and retention of the brightener on the fiber surface epa.govpublish.csiro.au. The formation of tight hydrogen bonds in cellulose-brightener complexes has been observed kpi.ua.

This compound exhibits binding affinity to polysaccharides such as cellulose and chitin (B13524) evitachem.comgoogle.commedchemexpress.com. This binding is crucial for the brightener to remain associated with the material and exert its whitening effect researchgate.net. Studies on other optical brighteners with similar stilbene-based structures have shown strong binding affinity to cellulose and chitin medchemexpress.com. The binding can involve various forces, including hydrogen bonding, van der Waals forces, and potentially electrostatic interactions, particularly given the sulfonate groups present in this compound epa.govpublish.csiro.auresearchgate.net. The level of adsorption can be influenced by factors such as ionic strength and the presence of cations researchgate.net.

Optical brighteners based on the stilbene (B7821643) structure can undergo photoisomerization, typically between trans and cis isomers, upon UV irradiation reviberoammicol.com. The trans configuration is generally associated with fluorescence, while the cis isomer is often non-fluorescent reviberoammicol.com. This trans-cis isomerization can lead to photobleaching of unbound brighteners in aqueous media reviberoammicol.com.

Advanced Research Applications Non Clinical

Applications in Materials Science and Engineering

Fluorescent brighteners, including compounds structurally related to Kayaphor S, are investigated for their ability to enhance the optical properties of polymeric systems. This enhancement typically involves increasing the whiteness and brightness of polymers. Research in this area explores the incorporation of these brighteners into various polymer matrices, such as PVC, PE, PP, ABS, and PS, to improve their visual appearance. fishersci.se The effectiveness of the brightener is influenced by its compatibility with the polymer, dispersion within the matrix, and stability under processing conditions. Studies examine the interaction between the brightener molecules and the polymer chains, which affects the efficiency of UV absorption and visible light emission. The goal is to achieve a desired level of whiteness or brightness without negatively impacting the physical or chemical properties of the polymer.

Kayaphor and other fluorescent brighteners are extensively studied for their integration into textile substrates. These compounds are applied to various fibers, including cotton, linen, silk, polyamide, wool, acetate (B1210297), and polyester, to achieve a whitening effect that makes textiles appear brighter and more visually appealing. fishersci.seamericanelements.comereztech.comraytopoba.comfishersci.ienih.gov Research focuses on the interactions between the brightener molecules and the textile fibers, which are crucial for achieving uniform distribution, optimal whitening performance, and adequate fastness properties (e.g., resistance to washing and light). raytopoba.com Factors such as the chemical structure of the brightener, the type of fiber, and the application method influence the affinity of the brightener for the fiber and the resulting optical effects. Studies investigate different application techniques, such as exhaust dyeing, to optimize the uptake and fixation of the brightener onto the textile fibers. fishersci.ie

Integration into Textile Substrates: Fiber-Brightener Interactions

Agricultural and Biocontrol Research

Research in agricultural and biocontrol contexts explores the potential utility of compounds like this compound, particularly in enhancing the efficacy and stability of biological control agents.

Baculoviruses, a type of microbial insecticide, are valuable biological control agents for managing insect pests. However, a significant limitation to their effectiveness in the field is their susceptibility to deactivation by ultraviolet (UV) radiation from sunlight. nih.govwikipedia.orgfishersci.com Research is being conducted to develop formulations that can protect baculoviruses from UV degradation and extend their persistence and efficacy in the environment. nih.govfishersci.com Various substances, including dyes and fluorescent brighteners, have been investigated for their potential as UV protectants in baculovirus formulations. fishersci.com While specific studies on this compound for this purpose were not detailed in the search results, the exploration of fluorescent brighteners in general for UV protection of biopesticides suggests a potential area of research for compounds like this compound, leveraging their ability to absorb UV light. This photoprotective effect could contribute to the improved field performance of UV-sensitive biopesticides like baculoviruses. citeab.com

The potentiation of microbial insecticides and related bioagents involves enhancing their effectiveness against target pests. This can be achieved through various strategies, including improving formulations, combining different control agents, or using additives that increase the virulence or stability of the bioagent. wikipedia.orgfigshare.com While the search results did not provide direct evidence of this compound acting as a potentiator for microbial insecticides, research in biocontrol explores the use of various additives in formulations to improve the performance of microbial agents such as bacteria (e.g., Bacillus thuringiensis) and fungi (e.g., Metarhizium anisopliae, Trichoderma viride). The potential for fluorescent brighteners or similar compounds to influence the interaction between microbial agents and target insects, or to improve the delivery and stability of the bioagents in the field, represents an area of ongoing research in biocontrol.

Compound Names and PubChem CIDs

Studies on Insect Physiology: Disruption of Peritrophic Membranes

Research into insect physiology sometimes involves the use of compounds that interact with structural components like the peritrophic membrane. The peritrophic membrane in insects is a layer lining the midgut, primarily composed of chitin (B13524) and proteins. This compound is known to bind to chitin wikipedia.org. While direct evidence of this compound causing disruption of the peritrophic membrane is not explicitly detailed in the provided information, its affinity for chitin suggests potential applications in studies investigating the integrity or composition of this crucial physiological barrier in insects. Further research would be required to fully elucidate the nature and extent of any disruptive effects.

Microscopic Staining in Plant and Fungal Biology

This compound is a well-established fluorescent stain in plant and fungal biology due to its strong affinity for polysaccharides such as chitin and cellulose (B213188), which are major components of fungal and plant cell walls, respectively wikipedia.org. This binding characteristic makes it a sensitive tool for visualizing and identifying these structures under fluorescence microscopy wikipedia.org.

In fungal studies, this compound is particularly useful for staining cell walls, allowing for clear visualization of fungal hyphae, spores, and yeast cells wikipedia.org. It is also employed to stain yeast bud scars, which have a higher chitin content and therefore stain more intensely than the rest of the cell membrane, providing a method for estimating cell age wikipedia.org. The staining patterns observed with this compound are noted to be similar to those of wheat germ agglutinin (WGA), another molecule that binds to N-acetylglucosamine residues found in polysaccharides wikipedia.org. Its application is especially valuable for the identification of certain fungal genera, such as Mucor, and the causative agents of zygomycosis wikipedia.org.

In plant biology, this compound is utilized for staining the cell walls of both algae and higher plants wikipedia.org. This allows researchers to study cell wall morphology, development, and composition. Additionally, it can be used to stain thecal plates in armored dinoflagellates, which are composed of cellulose wikipedia.org.

Fundamental Research in Photochemistry and Photophysics

This compound is a fluorescent dye, and its photophysical properties are central to its use as a stain and in other potential applications. Aqueous solutions of this compound exhibit characteristic absorption and emission spectra wikipedia.org.

Key Photophysical Properties of this compound:

PropertyValue
Absorption Spectrum300 to 412 nm
Absorption Peak347 nm
Excitation Wavelength380 nm
Emission Wavelength475 nm
Optimal FluorescenceUltraviolet light
Effective FluorescenceViolet/Blue violet light

The compound absorbs invisible ultraviolet light and emits visible blue fluorescent light epa.gov. The peak of fluorescence is best observed under ultraviolet light, although violet or blue-violet light also yields significant fluorescence wikipedia.org. These photophysical characteristics make this compound a valuable probe in studies requiring fluorescence visualization or investigation of light-matter interactions.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Characterization of Fluorescent Brightener 71

Spectroscopic methods are fundamental in characterizing the optical properties of Fluorescent Brightener 71, particularly its absorption and emission characteristics crucial for its function as a fluorescent whitening agent.

UV-Vis Spectroscopy for Absorption Profile Analysis

UV-Vis spectroscopy is utilized to determine the absorption profile of Fluorescent Brightener 71. This technique measures the absorbance of ultraviolet and visible light as a function of wavelength, revealing the wavelengths at which the compound absorbs energy. Fluorescent brighteners, including Fluorescent Brightener 71, are characterized by their ability to absorb light in the ultraviolet (UV) region, typically between 300 and 400 nm. chemicalbook.comindustrialchemicals.gov.auindustrialchemicals.gov.au For Fluorescent Brightener 71, reported maximum UV absorption wavelengths are around 349 nm and 350 nm. chembk.comzhuoerchem.commade-in-china.com This absorption of high-energy UV light is the initial step in the fluorescence process.

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is essential for analyzing the emission characteristics of Fluorescent Brightener 71. After absorbing UV light, the molecule enters an excited state and then rapidly re-emits energy as visible light, primarily in the blue region of the spectrum. industrialchemicals.gov.auindustrialchemicals.gov.augoogle.comaako.nlaako.nltheasc.com This emitted blue light complements the yellowish appearance of substrates, making them appear whiter and brighter to the human eye. chemicalbook.comresearchgate.net The fluorescence emission wavelength for Fluorescent Brightener 71 is reported to be around 442 nm. chembk.commade-in-china.com Other sources indicate re-emission in the range of 440-450 nm or generally within the blue region (400-450 nm or 400-480 nm). google.comaako.nlaako.nlresearchgate.net A strong emission has been noted at approximately 435 nm.

Advanced Luminescence Techniques

While standard UV-Vis and fluorescence spectroscopy are the primary methods for characterizing the absorption and emission of Fluorescent Brightener 71, advanced luminescence techniques can provide more detailed insights into its excited-state properties and fluorescence mechanisms. Techniques such as time-resolved fluorescence spectroscopy could be used to study fluorescence lifetimes and understand structure-property relationships, although specific detailed research findings on advanced luminescence techniques solely for Fluorescent Brightener 71 were not extensively detailed in the provided sources beyond its use in conjunction with HPLC detection.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are crucial for the separation, identification, and purity assessment of Fluorescent Brightener 71 in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Fluorescent Brightener 71, particularly for its separation and quantitative determination. HPLC is well-suited for analyzing polar and nonvolatile compounds like fluorescent brighteners. Various HPLC methods have been developed for the detection and analysis of fluorescent brighteners, often coupled with detectors such as diode array detectors (DAD) for absorption profiling and fluorescence detectors (FLD) for sensitive detection based on their emission properties. chemetrix.co.za

Qualitative analysis of Fluorescent Brightener 71 by HPLC is typically performed by comparing the retention time and spectral characteristics (from DAD or FLD) of the analyte peak in a sample to those of a reference standard. Quantitative analysis can be achieved using methods like the external standard method, where the peak area of the fluorescent brightener in the sample is compared to calibration standards of known concentrations.

Research findings demonstrate the application of HPLC-DAD-FLD for analyzing multiple fluorescent brighteners, including Fluorescent Brightener 71, in various samples such as textiles and toilet paper. Optimized extraction solvents, temperatures, and chromatographic conditions are established to ensure simple, sensitive, and accurate detection. Different stationary phases, such as phenyl-hexyl columns, have been successfully employed for the separation of fluorescent brighteners. chemetrix.co.za

More advanced techniques like HPLC-Mass Spectrometry (HPLC-MS/MS) offer even greater sensitivity and specificity, particularly for trace analysis in complex matrices like human plasma, allowing for the simultaneous determination of multiple fluorescent brighteners at very low concentrations. mdpi.com While HPLC-FLD is suitable for high-throughput analysis, its detection limit can be higher and performance influenced by the analyte's fluorescent properties, making HPLC-MS/MS advantageous for trace analysis. mdpi.com

A study analyzing fluorescent brighteners in masks utilized HPLC with FLD detection, comparing different columns and gradient methods for efficient separation and analysis of compounds including Fluorescent Brightener 71. chemetrix.co.za

Quantitative Determination in Environmental and Industrial Matrices

The quantitative determination of Kayaphor S (Fluorescent Brightener 87) in environmental and industrial matrices is crucial for monitoring its presence and potential impact. Various analytical methods are employed for the quantitative analysis of chemical compounds in complex samples, including techniques suitable for environmental water and industrial effluents.

One method reported for the quantitative analysis of fluorescent whitening agents, including Fluorescent Brightener 87, involves high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method has been applied to the determination of these compounds in plastic food contact materials. The sample preparation typically involves extraction of the analytes from the matrix. For plastic food contact materials, extraction with chloroform (B151607) using ultrasonic assistance has been described.

The quantitative analysis by HPLC utilizes a suitable analytical column, such as an Eclipse XDB-C18 (250mm × 4.6 mm, 5 µm), with a mobile phase consisting of a gradient elution of solvents like 5 mmol/L ammonium (B1175870) acetate (B1210297) solution and acetonitrile. Fluorescence detection is employed, with specific excitation and emission wavelengths optimized for the target analytes. For Fluorescent Brightener 87, fluorescence detection with an excitation wavelength of 350 nm and an emission wavelength of 430 nm has been used.

Performance characteristics of such a method for determining fluorescent brighteners, including Fluorescent Brightener 87, in plastic food contact materials have shown good linearity, with a relative standard deviation typically less than 10%, and recovery ranges between 78.9% and 101.1%. Detection limits (S/N = 3) for various fluorescent brighteners analyzed by this method were reported in the range of 0.05 to 0.3 mg/L.

This demonstrates that HPLC with fluorescence detection is a viable and effective method for the quantitative determination of this compound in certain industrial matrices, providing reliable data on its concentration.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Photophysical Behavior

Molecular modeling and simulation techniques are used to create virtual representations of molecules and simulate their behavior, including their response to light. This is crucial for understanding the photophysical processes that underpin fluorescence.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which dictates their interaction with light guidechem.comcymitquimica.com. These calculations solve approximations of the Schrödinger equation to determine the energies of molecular orbitals and the distribution of electrons within the molecule guidechem.comcymitquimica.com. For fluorescent brighteners like Kayaphor S, understanding the electronic structure of both the ground and excited states is essential for predicting absorption and emission wavelengths and the efficiency of the fluorescence process. Methods such as Density Functional Theory (DFT) and ab initio methods are commonly employed for these calculations guidechem.com. These calculations can provide data on:

Molecular geometries in ground and excited states.

Energies of frontier molecular orbitals (HOMO and LUMO).

Vertical excitation energies and oscillator strengths, which relate to absorption properties.

Transition dipole moments, influencing the probability of radiative transitions.

While these methods are applicable to molecules like this compound, specific research findings detailing the results of such quantum chemical calculations for this compound were not found in the provided search results.

Dynamics of Excited States and Non-Radiative Decay Pathways

Following the absorption of light, a molecule is promoted to an excited electronic state. The subsequent behavior of this excited state, including its relaxation back to the ground state, is described by excited-state dynamics. This relaxation can occur through radiative pathways (fluorescence) or non-radiative pathways (processes that dissipate energy without photon emission, such as internal conversion or intersystem crossing). Computational simulations can model these dynamics to understand the rates and mechanisms of both radiative and non-radiative decay.. Understanding non-radiative decay is particularly important for designing more efficient fluorescent molecules, as these processes compete with fluorescence and reduce the quantum yield. Computational approaches can help identify the molecular vibrations or conformational changes that facilitate non-radiative decay.

Simulations of excited-state dynamics can provide data on:

Time scales of relaxation processes.

Identification of conical intersections, points where electronic states cross and facilitate non-radiative decay.

Energy transfer pathways within the molecule or with the surrounding environment.

Specific studies on the excited-state dynamics and non-radiative decay pathways of this compound using these computational methods were not present in the provided search results.

Computational Approaches to Structure-Property Relationships

A core application of computational chemistry is establishing structure-property relationships (SPR), which aim to correlate variations in molecular structure with changes in observed properties. For fluorescent brighteners, SPR studies using computational methods can help understand how modifications to the chemical structure of this compound might affect its absorption spectrum, fluorescence intensity, emission color, and stability. By calculating various molecular descriptors and electronic properties, researchers can build models that predict the properties of new, untested structural analogs of this compound.

Computational SPR studies can involve:

Calculating molecular descriptors (e.g., electronic, steric, and topological parameters).

Employing statistical methods and machine learning algorithms to build predictive models.

Identifying key structural features that enhance or diminish fluorescent properties.

While the principles of computational SPR are highly relevant to the design and optimization of fluorescent brighteners like this compound, specific computational SPR studies focused on this compound were not found in the provided search results.

Prediction of Molecular Interactions with Biological and Material Substrates

Fluorescent brighteners like this compound are used in contact with various materials, including textiles, paper, and potentially in applications involving biological systems (though dosage and safety are outside the scope here) guidechem.comcymitquimica.com. Computational methods can be used to predict how this compound interacts with these different substrates at the molecular level chemicalbook.com. This includes studying adsorption mechanisms on material surfaces or potential binding interactions with biological molecules chemicalbook.com. Understanding these interactions is important for optimizing the application of the brightener, ensuring its retention on the substrate, and evaluating potential environmental or biological impacts chemicalbook.com.

Computational approaches for predicting molecular interactions include:

Molecular docking simulations to predict binding modes and affinities.

Molecular dynamics simulations to study the behavior of the brightener at interfaces or in complex environments.

Calculation of interaction energies between this compound and substrate models.

No specific computational studies predicting the molecular interactions of this compound with biological or material substrates were identified in the provided search results.

Data-Driven Approaches in Fluorescent Brightener Research

The field of chemistry, including the study of fluorescent brighteners, is increasingly leveraging data-driven approaches, often involving machine learning and artificial intelligence. These methods can analyze large datasets of chemical structures and properties to identify trends, build predictive models, and accelerate the discovery of new and improved fluorescent brighteners. Data-driven approaches can complement traditional computational and experimental methods by enabling the rapid screening of vast chemical spaces and the identification of promising candidates for synthesis and further study.

Data-driven approaches in this field may involve:

Building quantitative structure-activity relationship (QSAR) models based on large datasets of fluorescent molecules.

Using machine learning algorithms to predict photophysical properties from molecular structures.

Applying data mining techniques to identify patterns in existing experimental or computational data.

While data-driven approaches are relevant to the broader field of fluorescent brightener research, specific applications of these methods to this compound were not detailed in the provided search results.

Environmental Fate and Ecological Impact Assessment

Environmental Pathways and Distribution in Aquatic Systems

Chemicals can enter aquatic systems through various pathways, including discharge from industrial processes, wastewater treatment effluents, and runoff from areas where they are used. frontiersin.orgworldvet.org Fluorescent brighteners, being used in products like laundry detergents, are likely to enter aquatic environments via wastewater. americanchemicalsuppliers.com

Once in aquatic systems, the distribution of a compound like Kayaphor S is influenced by its solubility in water and its potential to adsorb onto suspended solids and sediments. The presence of cis and trans isomers in stilbene-series brighteners can pose difficulties in analysis and understanding their behavior in solution. epa.gov General environmental fate models consider the distribution of chemicals within and among different media, including water, sediment, and the food chain. researchgate.net

Persistence and Degradation Mechanisms in Various Environments

The persistence of a substance in the environment is its ability to resist degradation. Degradation can occur through various mechanisms, including photodegradation, biodegradation, and hydrolysis. bluefrogscientific.comresearchgate.net The rate and extent of degradation are influenced by environmental conditions such as light exposure, the presence of microorganisms, temperature, and pH. researchgate.netmdpi.com Optical brighteners, in general, are designed to be stable under the conditions of their intended use, such as in alkaline laundry environments at high temperatures and in the presence of bleach, suggesting a degree of inherent stability. epa.gov

Photodegradation is the breakdown of a substance by light. For chemicals in aquatic environments, this primarily involves exposure to sunlight or UV irradiation. researchgate.netnih.gov While specific photodegradation studies for this compound (C.I. Fluorescent Brightener 24) were not detailed in the provided information, studies on other fluorescent brighteners, such as 4,4'-Bis(2-sulfostyryl)biphenyl Na salt, have shown that photodegradation can occur, leading to the formation of transformation products. americanchemicalsuppliers.com The structure of a photodegradation product of this related brightener was identified as 4-(4-Formylphenyl)stilbene-2'-sulfonic acid. americanchemicalsuppliers.com This indicates that stilbene-based fluorescent brighteners can undergo photochemical transformation in aqueous solutions.

Biodegradation is the breakdown of substances by microorganisms. This is a significant process in the removal of chemicals from soil and water environments. bluefrogscientific.comfera.co.uk The biodegradability of a compound is influenced by its chemical structure and the presence and activity of microbial communities capable of metabolizing it. mdpi.commedcraveonline.com

While specific detailed biodegradation pathways for this compound were not provided, the biodegradability of laundry compositions containing optical brighteners has been investigated. Research suggests that the biodegradability of such formulations can be improved by the presence of enzymes like cellulase. google.com Furthermore, a photodegradation product of a related brightener, 4-(4-Formylphenyl)stilbene-2'-sulfonic acid, was reported to be biodegradable. americanchemicalsuppliers.com This suggests that while the parent compound's biodegradation rate might vary, its transformation products could be susceptible to microbial breakdown. Soil microorganisms, including bacteria and fungi, play a crucial role in the decomposition of organic matter and the detoxification of substances in the soil environment. mdpi.commedcraveonline.comresearchgate.net

Photodegradation Studies

Ecological Interactions and Effects on Non-Target Organisms

The presence of chemicals like this compound in the environment can lead to exposure of non-target organisms, potentially resulting in adverse ecological effects. frontiersin.org Ecotoxicity studies assess the harmful effects of substances on various organisms across different trophic levels. frontiersin.orgreachonline.eu

Aquatic organisms, including fish, crustaceans, and algae, are particularly vulnerable to waterborne contaminants. reachonline.eu Acute and chronic toxicity tests are commonly used to evaluate the potential harm of chemicals to these organisms. reachonline.eunih.gov These tests typically determine endpoints such as LC50 (Lethal Concentration 50%) and EC50 (Effective Concentration 50%) for acute toxicity, and NOECs (No Observed Effect Concentrations) for chronic toxicity. reachonline.eu

While specific toxicity data for this compound was not extensively provided in the snippets, the classification criteria for hazardous substances to the aquatic environment consider acute toxicity data (EC50 or LC50) and chronic toxicity data (NOECs or equivalent). reachonline.eu Some chemicals can be toxic to aquatic life with long-lasting effects. echemi.com Bioaccumulation, the uptake and retention of a substance by an organism, can also contribute to toxicity over time, even at low water concentrations. reachonline.eu For organic substances, the potential for bioaccumulation is often assessed using the octanol/water partition coefficient (log Kow). reachonline.eu

Chemicals can also reach terrestrial environments, primarily through the application of products containing them or through the deposition of contaminated dust or aerosols. frontiersin.org In soil, microorganisms are key components of the ecosystem, involved in nutrient cycling and the breakdown of organic matter and contaminants. mdpi.commedcraveonline.comresearchgate.net

The impact of chemicals on soil microorganisms can affect soil health and function. Studies on the effects of various substances on soil microbial communities assess changes in microbial population size, diversity, and activity. medcraveonline.comnih.gov While specific data on the effects of this compound on soil microorganisms was not found in the provided snippets, the general principles of ecotoxicology in terrestrial environments apply. Assessing the toxicity to soil microorganisms is a component of environmental risk assessment for chemicals that may enter the soil. bluefrogscientific.com

Aquatic Organisms

Bioaccumulation Potential in Ecological Food Chains

Assessing the bioaccumulation potential of a chemical compound within ecological food chains is a critical component of a comprehensive environmental impact assessment. Bioaccumulation refers to the uptake and accumulation of a substance in an organism by all exposure routes (e.g., water, food, sediment), while bioconcentration specifically relates to uptake directly from water ecetoc.org. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels of a food chain ecetoc.orgprimescholars.comlearngala.com. Chemicals that are persistent, bioaccumulative, and toxic (PBT) are of particular environmental concern due to their potential for long-term adverse effects on ecosystems and human health ecetoc.org.

The potential for a chemical to bioaccumulate is influenced by several factors, including its physicochemical properties, such as lipophilicity (often indicated by the octanol-water partition coefficient, log K) and its susceptibility to metabolism by organisms ecetoc.orgnih.gov. Substances with high lipophilicity and low metabolic rates are more likely to accumulate in the fatty tissues of organisms ecetoc.org.

Evaluation of bioaccumulation potential typically involves both laboratory studies and field monitoring. Laboratory studies, such as fish bioconcentration tests (e.g., OECD 305), measure the uptake and depuration rates of a chemical in aquatic organisms exposed via water, yielding a bioconcentration factor (BCF) researchgate.net. The BCF is the ratio of the chemical concentration in the organism to the concentration in the surrounding water at steady state researchgate.net. A high BCF value suggests a potential for accumulation in aquatic organisms. Regulatory criteria often consider a BCF greater than 5,000 as indicative of high bioaccumulation potential pops.int.

Field studies provide valuable information by assessing bioaccumulation and biomagnification under realistic environmental conditions, considering all exposure routes and the complexities of natural food webs researchgate.net. Biomagnification is assessed by calculating biomagnification factors (BMFs) or trophic magnification factors (TMFs), which represent the increase in concentration of a substance at successively higher trophic levels nih.govpops.int. Data from different trophic levels in a food chain can indicate whether a substance is biomagnifying pops.int.

Despite a comprehensive search for specific data and detailed research findings on the bioaccumulation potential of the chemical compound "this compound" in ecological food chains, no such information was readily available in the consulted sources. Therefore, it is not possible to provide specific BCF, BAF, or BMF values, or detailed findings from studies on its accumulation in various trophic levels. The absence of publicly available data may be due to various reasons, including proprietary information, limited research conducted on this specific compound, or the compound not being widely monitored in environmental studies.

Typically, detailed research findings in this area would include:

Results from laboratory bioconcentration studies in relevant aquatic species, often presented in tables showing exposure concentrations, tissue concentrations over time, uptake and depuration rate constants, and calculated BCFs.

Data from field studies measuring concentrations of the compound in organisms from different trophic levels within a specific ecosystem, presented in tables or figures illustrating concentrations at each level and calculated BAFs or BMFs.

Discussion of the influence of factors like lipid content of organisms, water chemistry (e.g., pH for ionizable compounds), and temperature on the observed accumulation.

Assessment of the potential for biomagnification based on increasing concentrations with trophic level.

Without specific studies on this compound, a detailed assessment of its bioaccumulation and biomagnification within ecological food chains cannot be provided here. Further targeted research and monitoring would be necessary to determine its actual behavior and potential impact in the environment.

Q & A

Q. How to design longitudinal studies assessing this compound’s stability or toxicity?

  • Methodology : Use accelerated stability testing (ICH Q1A) under varied pH/temperature conditions. For toxicity, employ chronic exposure models in in vivo systems with histopathological endpoints .

Q. What statistical frameworks are suitable for dose-response analysis of this compound?

  • Methodology : Fit data to nonlinear regression models (e.g., Hill equation). Use bootstrapping to estimate confidence intervals for EC₅₀ values .

Q. How to investigate this compound’s mechanistic synergies with other compounds?

  • Methodology : Apply combination index (CI) methods (e.g., Chou-Talalay). Use transcriptomic profiling to identify pathway crosstalk .

Methodological Resources

  • Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in existing studies .
  • Peer Review Preparation : Align discussions with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to emphasize novelty and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.